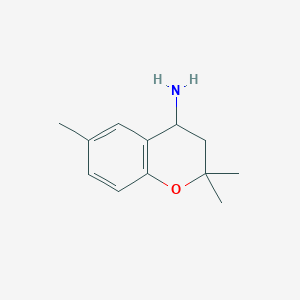

2,2,6-三甲基色满-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

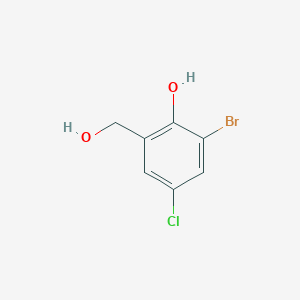

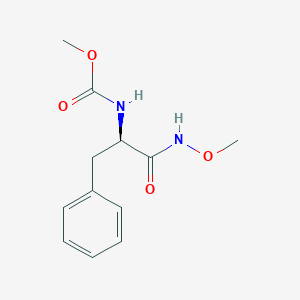

“(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)amine” is a type of heterocyclic compound . These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature, so they have been routinely employed as herbal medicines since early ages .

Synthesis Analysis

The synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists . The synthesis methods of coumarin systems have been investigated, and these reported methods are carried out in the classical and non-classical conditions particularly under green condition such as using green solvent, catalyst and other procedures .

Molecular Structure Analysis

The structure of “(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)amine” is a fusion of a benzene nucleus (ring A) with a dihydropyran (ring B) . The name chromene is applied to both the 2H- and 4H-form of the molecule .

Chemical Reactions Analysis

There are several routes for the synthesis of a variety of 2H/4H-ch analogs that exhibited unusual activities by multiple mechanisms . The direct assessment of activities with the parent 2H/4H-ch derivative enables an orderly analysis of the structure-activity relationship (SAR) among the series .

科学研究应用

光保护应用

由于其色满酮结构,该化合物吸收紫外线辐射。研究人员正在探索其在防晒霜和光保护配方中的应用。它能够防止紫外线引起的皮肤损伤和光老化,使其在化妆品和皮肤病学应用中具有价值。

有关更详细的信息,您可以参考以下来源:

作用机制

The exact mechanism of action of chromenamine is not fully understood. However, it is believed that chromenamine may act as an antagonist of certain receptors, such as the 5-HT2A receptor, and may also act as an agonist of certain receptors, such as the 5-HT1A receptor. Chromenamine may also act as an inhibitor of certain enzymes, such as the enzyme cyclooxygenase-2 (COX-2).

Biochemical and Physiological Effects

Chromenamine has been studied for its potential biochemical and physiological effects. Chromenamine has been shown to have anti-inflammatory, anti-bacterial, and anti-cancer activities in vitro. Chromenamine has also been shown to have anti-diabetic, anti-obesity, and anti-cardiovascular activities in vivo. Chromenamine may also act as a modulator of the immune system and may have neuroprotective effects.

实验室实验的优点和局限性

Chromenamine has several advantages for use in laboratory experiments. Chromenamine is a relatively inexpensive compound and is readily available from chemical suppliers. Chromenamine is also relatively stable and can be stored for extended periods of time without significant degradation. Chromenamine is also relatively non-toxic and can be handled safely in the laboratory.

However, there are some limitations to the use of chromenamine in laboratory experiments. Chromenamine can be difficult to synthesize in high yields and the reaction conditions for the synthesis of chromenamine can be difficult to control. Chromenamine can also be difficult to purify and can be contaminated with impurities. Furthermore, chromenamine can be difficult to characterize due to its relatively low solubility in most solvents.

未来方向

There are several potential future directions for the research and development of chromenamine. One potential direction is to further investigate the potential therapeutic applications of chromenamine. Chromenamine has already been studied for its potential anti-inflammatory, anti-bacterial, and anti-cancer activities and further research could lead to the development of new therapeutic agents. Another potential direction is to further investigate the mechanism of action of chromenamine. Further research into the mechanism of action of chromenamine could lead to the development of new drugs that target specific receptors and enzymes. Finally, further research into the synthesis of chromenamine could lead to the development of more efficient and cost-effective synthesis methods.

合成方法

Chromenamine can be synthesized by several different methods. The most common method involves the condensation of a chromene derivative with a primary amine to form a secondary amine. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is typically carried out at elevated temperatures. Other methods of synthesizing chromenamine include the reaction of a chromene derivative with a nitrile, the reaction of a chromene derivative with an aldehyde, and the reaction of a chromene derivative with an acyl halide.

属性

IUPAC Name |

2,2,6-trimethyl-3,4-dihydrochromen-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-8-4-5-11-9(6-8)10(13)7-12(2,3)14-11/h4-6,10H,7,13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXZVRFYHBJOICQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(CC2N)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-Fluorophenyl)methyl]piperidin-4-amine](/img/structure/B173432.png)

![2-Methyl-2,3-dihydrofuro[2,3-b]pyridin-3-ol](/img/structure/B173434.png)

![2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridine](/img/structure/B173449.png)

![2-[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B173455.png)

![(2R,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid](/img/structure/B173464.png)